molecular formula C12H16N2O B13177447 5-(3,4-Dimethylphenyl)piperazin-2-one

5-(3,4-Dimethylphenyl)piperazin-2-one

Cat. No.: B13177447
M. Wt: 204.27 g/mol
InChI Key: UFLFPYJMYFSCME-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)piperazin-2-one: is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . It is characterized by the presence of a piperazinone ring substituted with a 3,4-dimethylphenyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(3,4-Dimethylphenyl)piperazin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of piperazine-based drugs .

Medicine: Piperazine derivatives are known for their therapeutic properties, including antipsychotic, antidepressant, and antiviral activities .

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targetsThey bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of anthelmintic drugs.

Comparison with Similar Compounds

Comparison: 5-(3,4-Dimethylphenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazinone ring. This substitution influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)

InChI Key

UFLFPYJMYFSCME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC(=O)CN2)C

Origin of Product

United States

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